molecular formula C12H19Cl2N3O B1435015 N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride CAS No. 2108724-24-7

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Cat. No.: B1435015
CAS No.: 2108724-24-7
M. Wt: 292.2 g/mol
InChI Key: KKOPDHQEJVMCKO-UHFFFAOYSA-N
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Description

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and piperidine.

    Formation of Nicotinamide: Nicotinic acid is converted to nicotinamide through an amidation reaction.

    N-Methylation: The nicotinamide is then subjected to N-methylation using methyl iodide or a similar methylating agent.

    Piperidinylation: The N-methylated nicotinamide is reacted with piperidine to form the final product.

    Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability .

Chemical Reactions Analysis

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the nicotinamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological conditions and its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride can be compared with other similar compounds, such as:

    N-Methyl-4-piperidin-3-ylnicotinamide: This compound has a similar structure but differs in the position of the piperidine ring attachment.

    N-Methyl-6-piperidin-2-ylnicotinamide: This compound has a different position of the piperidine ring attachment compared to this compound.

    N-Methyl-6-piperidin-3-ylpyridine: This compound lacks the amide group present in this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Biological Activity

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and a nicotinamide moiety. This structure is crucial for its biological interactions and therapeutic potential.

Property Details
Molecular FormulaC₁₁H₁₄Cl₂N₂
Molecular Weight248.15 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter systems by modulating the activity of specific receptors, such as histamine and sigma receptors, which are implicated in pain modulation and neuroprotection .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been shown to modulate neurotransmitter release, potentially offering therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds similar to N-Methyl-6-piperidin-3-ylnicotinamide exhibit anti-inflammatory effects. These compounds have been evaluated for their ability to reduce markers of inflammation in activated macrophages, suggesting that they could serve as potential anti-inflammatory agents .

Analgesic Activity

The compound has been investigated for its analgesic properties in various pain models. Studies have indicated that it may provide relief in both nociceptive and neuropathic pain conditions through its interaction with pain-related receptors .

Case Studies and Research Findings

  • Neuroprotective Study : A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.
  • Anti-inflammatory Research : In a controlled experiment using RAW 264.7 macrophage cells, the compound was found to decrease the production of nitric oxide (NO) and inflammatory cytokines when stimulated with lipopolysaccharides (LPS), indicating strong anti-inflammatory activity .
  • Pain Management Study : A recent study assessed the analgesic effects of the compound in various pain models, revealing significant reductions in pain responses compared to control groups, thus supporting its use in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity
N-Methyl-6-piperidinyl nicotinamideModulates neurotransmitter activity
N-Methyl-3-piperidinyl nicotinamideExhibits analgesic effects
N-Methyl-4-piperidinyl nicotinamidePotential anti-cancer properties

While all these compounds share structural similarities, this compound stands out due to its specific interaction profiles and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPDHQEJVMCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 2
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 3
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 4
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 5
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 6
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

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